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Compound of Interest

Compound Name: 2,6-Dibromo-4-fluorotoluene

Cat. No.: B2640951 Get Quote

An In-depth Technical Guide to the Molecular Structure of 2,6-Dibromo-4-fluorotoluene

Abstract
This technical guide provides a comprehensive examination of the molecular structure of 2,6-
Dibromo-4-fluorotoluene (CAS No. 906649-94-3), a pivotal intermediate in the synthesis of

complex organic molecules. Intended for researchers, chemists, and professionals in drug

development, this document delves into the structural elucidation of this compound through

modern spectroscopic techniques, outlines a representative synthetic pathway, and discusses

its applications. The strategic placement of bromo- and fluoro- substituents on the toluene

scaffold imparts unique reactivity, making it a valuable building block in the creation of novel

pharmaceuticals and agrochemicals.[1]

Introduction: The Strategic Importance of
Halogenated Intermediates
In the landscape of synthetic organic chemistry, halogenated aromatic compounds are

indispensable tools. They serve as versatile precursors for constructing complex molecular

architectures through a variety of coupling reactions and substitutions. 2,6-Dibromo-4-
fluorotoluene is a prime example of such a strategically designed intermediate.[1] Its structure

is not a random assortment of halogens; rather, it is a carefully considered arrangement

designed to offer multiple, distinct reaction pathways.

The presence of fluorine, the most electronegative element, is a well-established strategy in

drug design to enhance metabolic stability, improve binding affinity to biological targets, and
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modulate lipophilicity.[1][2] The two bromine atoms, on the other hand, provide reactive

handles, primarily for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck),

which are fundamental to modern drug discovery and materials science.[1] This guide will

dissect the structure of this compound, providing the foundational knowledge necessary for its

effective utilization in research and development.

Molecular Structure and Physicochemical
Properties
The fundamental identity of 2,6-Dibromo-4-fluorotoluene is defined by its molecular structure

and resulting physical properties.

Table 1: Physicochemical Properties of 2,6-Dibromo-4-fluorotoluene

Property Value Source

CAS Number 906649-94-3 [3][4]

Molecular Formula C₇H₅Br₂F [5]

Molecular Weight 267.92 g/mol [5]

IUPAC Name
2,6-Dibromo-1-fluoro-4-

methylbenzene
Inferred from structure

The arrangement of the substituents on the toluene ring is critical. The methyl group is at

position 1, the two bromine atoms are at positions 2 and 6 (ortho to the methyl group), and the

fluorine atom is at position 4 (para to the methyl group).

Caption: Molecular structure of 2,6-Dibromo-4-fluorotoluene.

Structural Elucidation via Spectroscopy
Confirming the molecular structure of a compound like 2,6-Dibromo-4-fluorotoluene is

achieved by synthesizing data from multiple spectroscopic techniques. Each method provides

a unique piece of the structural puzzle.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.[6]

Expertise & Causality: For 2,6-Dibromo-4-fluorotoluene, the symmetry of the molecule is a

key determinant of its NMR spectrum. Due to the substitution pattern, the two aromatic protons

(at C3 and C5) are chemically equivalent, as are the two bromine-bearing carbons (C2 and

C6). This equivalence simplifies the spectrum and provides clear evidence for the proposed

structure.

Table 2: Predicted ¹H and ¹³C NMR Data for 2,6-Dibromo-4-fluorotoluene
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Nucleus
Predicted Chemical
Shift (δ, ppm)

Multiplicity Assignment

¹H ~ 2.3 - 2.5 Singlet (s) Methyl (CH₃) protons

¹H ~ 7.0 - 7.3
Doublet (d) or Triplet

(t)

Aromatic protons (H-

3, H-5)

¹³C ~ 20 - 25 Quartet (q) Methyl carbon (CH₃)

¹³C
~ 115 - 125 (J_CF ≈

20-25 Hz)
Doublet (d)

Aromatic carbons (C-

3, C-5)

¹³C ~ 120 - 130
Singlet (s) or Doublet

(d)

Brominated carbons

(C-2, C-6)

¹³C ~ 135 - 145 Doublet (d)
Methyl-bearing carbon

(C-1)

¹³C
~ 155 - 165 (J_CF ≈

240-250 Hz)
Doublet (d)

Fluorinated carbon (C-

4)

The multiplicity of the

aromatic protons will

be influenced by

coupling to the

fluorine atom (⁴J_HF),

potentially appearing

as a triplet or a

doublet of doublets

depending on the

resolution and

coupling constants.

Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve approximately 10-20 mg of 2,6-Dibromo-4-fluorotoluene in

~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[7]
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Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher).

Data Acquisition: Acquire a ¹H NMR spectrum. Following this, acquire a proton-decoupled

¹³C NMR spectrum.

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction) and reference the chemical shifts to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to specific bond vibrations.

Expertise & Causality: The IR spectrum provides confirmatory evidence for the aromatic ring

and the presence of C-F and C-Br bonds. The C-F stretch is typically strong and found in a

characteristic region of the spectrum, providing a clear diagnostic peak.

Table 3: Predicted IR Absorption Bands for 2,6-Dibromo-4-fluorotoluene

Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Weak-Medium Aromatic C-H Stretch

2980 - 2850 Weak
Aliphatic C-H Stretch (from

CH₃)

1600 - 1450 Medium-Strong C=C Aromatic Ring Stretch

1280 - 1200 Strong C-F Stretch

650 - 550 Medium-Strong C-Br Stretch

Experimental Protocol: FT-IR Analysis

Sample Preparation: If the sample is a solid, it can be analyzed as a KBr pellet. If it is a low-

melting solid or oil, a thin film can be prepared between two salt (NaCl or KBr) plates.[7]
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Background Scan: Perform a background scan of the empty sample compartment or the

clean salt plates to subtract atmospheric and plate absorptions.

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum,

typically over a range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues

based on its fragmentation pattern.

Expertise & Causality: The most telling feature in the mass spectrum of 2,6-Dibromo-4-
fluorotoluene is the isotopic pattern caused by the two bromine atoms. Bromine has two

stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] A molecule with two

bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion (M,

M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[9] This pattern is a definitive

indicator of the presence of two bromine atoms.

Table 4: Predicted Mass Spectrometry Data for 2,6-Dibromo-4-fluorotoluene

m/z Value Identity
Predicted Relative
Intensity

266 [M]⁺ (contains 2 x ⁷⁹Br) ~25% (part of 1:2:1 pattern)

268 [M+2]⁺ (contains ¹x⁷⁹Br, ¹x⁸¹Br) ~50% (part of 1:2:1 pattern)

270 [M+4]⁺ (contains 2 x ⁸¹Br) ~25% (part of 1:2:1 pattern)

251/253/255 [M-CH₃]⁺ Variable

187/189 [M-Br]⁺ Variable

Experimental Protocol: EI-MS Analysis

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

where it is vaporized.
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Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV) to generate a positively charged molecular ion and various fragments.[7]

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge (m/z) ratio using a mass analyzer.

Detection: Detect the abundance of each ion to generate the mass spectrum.

Synthesis Methodology
While numerous vendors supply 2,6-Dibromo-4-fluorotoluene, understanding its synthesis is

crucial for process development and cost analysis. A logical and common approach is the

direct electrophilic bromination of 4-fluorotoluene.

Trustworthiness & Logic: The choice of starting material, 4-fluorotoluene, is self-validating as it

already contains the required methyl and fluoro groups in the correct para relationship. The key

challenge is achieving selective di-bromination at the positions ortho to the activating methyl

group without significant side reactions. The use of a Lewis acid catalyst like iron powder is a

standard and reliable method to facilitate this type of aromatic halogenation.[10]

Reaction Setup Bromination Workup & Purification

Charge reactor with
4-fluorotoluene and

acetic acid

Add Fe powder
and Iodine catalyst

Add Bromine solution
dropwise at 25-30°C

Stir for 3-5 hours,
monitoring by GC Quench reaction Distill off solvent

and unreacted starting material

Purify product by
vacuum distillation
or chromatography

2,6-Dibromo-4-fluorotoluene

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 2,6-Dibromo-4-fluorotoluene.

Experimental Protocol: Synthesis via Bromination This protocol is a representative example

based on known procedures for similar transformations and should be optimized for safety and

yield.[10][11]
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Reactor Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel,

charge 4-fluorotoluene (1.0 eq) and glacial acetic acid.

Catalyst Addition: Add iron powder (e.g., 0.01 eq) and a catalytic amount of iodine.

Bromine Addition: Prepare a solution of bromine (2.1 eq) in glacial acetic acid. Add this

solution dropwise to the reaction mixture, maintaining the temperature between 25-35°C with

cooling as needed.

Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction's

progress by Gas Chromatography (GC) until the starting material is consumed.

Workup: Carefully quench the reaction with a solution of sodium bisulfite to destroy any

excess bromine.

Extraction: Dilute the mixture with water and extract the product with a suitable organic

solvent (e.g., dichloromethane or ethyl acetate).

Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude product can then be purified by vacuum

distillation or column chromatography to yield pure 2,6-Dibromo-4-fluorotoluene.

Conclusion
2,6-Dibromo-4-fluorotoluene is more than just a chemical compound; it is a testament to

rational molecular design. Its structure, confirmed through a combination of NMR, IR, and mass

spectrometry, is optimized for synthetic utility. The fluorine atom provides a means to imbue

target molecules with desirable pharmaceutical properties, while the two bromine atoms serve

as versatile handles for advanced molecular construction. This guide has provided a detailed

look into the structural core of this important intermediate, offering researchers the technical

understanding required to leverage its full potential in the ongoing development of new

medicines and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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